3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a methoxy group, a phenylsulfonyl group, and a piperazine ring bearing a fluorophenyl substituent. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: Research focuses on its interactions with biological targets, including its binding affinity and selectivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biological Studies: Its effects on cellular processes and pathways are investigated to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or chemical processes.
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Most current inhibitors of ENTs are ENT1-selective . This compound is a novel inhibitor of ents, which is more selective toENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . By inhibiting ENT2, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The result of the compound’s action is the inhibition of ENTs, specifically ENT2 . This leads to a reduction in the uptake of uridine, which can affect nucleotide synthesis and the regulation of adenosine function .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is a novel inhibitor of ENTs, more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline has been observed to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline exerts its effects by reducing the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound acts as an irreversible and non-competitive inhibitor .
Temporal Effects in Laboratory Settings
The inhibitory effect of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline on ENT1 and ENT2 could not be washed out, indicating its long-term effects on cellular function . More studies are needed to understand its stability, degradation, and long-term effects in in vitro or in vivo studies.
Metabolic Pathways
Given its interaction with ENTs, it may influence nucleotide synthesis and adenosine function .
Transport and Distribution
The transport and distribution of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline within cells and tissues are likely mediated by its interaction with ENTs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base like pyridine.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by substitution with 2-fluorophenyl group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Uniqueness
Compared to similar compounds, 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and phenylsulfonyl groups, along with the fluorophenyl-substituted piperazine ring, contribute to its distinct reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-19-11-12-23-21(17-19)26(25(18-28-23)34(31,32)20-7-3-2-4-8-20)30-15-13-29(14-16-30)24-10-6-5-9-22(24)27/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCFTMUTMNILMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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